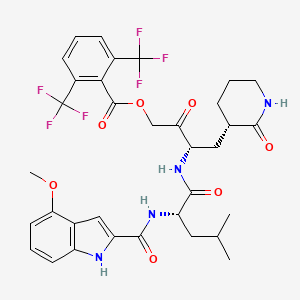
PLpro inhibitor 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PLpro inhibitor 7 is a synthetic organic compound designed as a covalent inhibitor of the papain-like protease (PLpro) from severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The papain-like protease domain of non-structural protein 3 (Nsp3) from SARS-CoV-2 is essential for viral replication and dysregulates the host immune response by cleaving ubiquitin and interferon-stimulated gene 15 protein from host proteins . This compound has shown potent inhibition of PLpro, making it a promising candidate for therapeutic development against coronavirus disease 2019 (COVID-19).
Preparation Methods
. The synthetic route includes the following steps:
Formation of the peptidomimetic linker: This involves the coupling of a naphthalen-1-ylethyl group with a phenylpropanoyl group.
Introduction of the reactive electrophile: This step involves the addition of a hydrazinyl group to the peptidomimetic linker.
Final assembly: The final compound is formed by esterification with methyl (E)-4-oxobut-2-enoate.
Industrial production methods for PLpro inhibitor 7 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
PLpro inhibitor 7 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-1-ylethyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
PLpro inhibitor 7 has several scientific research applications:
Chemistry: The compound is used as a model for studying covalent inhibition mechanisms and structure-activity relationships.
Biology: It is employed in research to understand the role of PLpro in viral replication and host immune response modulation.
Medicine: this compound is being investigated as a potential therapeutic agent for COVID-19 due to its ability to inhibit SARS-CoV-2 replication.
Industry: The compound can be used in the development of antiviral drugs and diagnostic tools for coronavirus infections.
Mechanism of Action
PLpro inhibitor 7 exerts its effects by covalently binding to the active site of the papain-like protease domain of non-structural protein 3 from SARS-CoV-2 . This binding inhibits the protease activity, preventing the cleavage of the viral polyprotein and the dysregulation of the host immune response. The molecular targets involved include the ubiquitin and interferon-stimulated gene 15 protein substrates of PLpro.
Comparison with Similar Compounds
PLpro inhibitor 7 is unique compared to other similar compounds due to its covalent inhibition mechanism and high selectivity for PLpro over human deubiquitinases . Similar compounds include:
GRL0617: A noncovalent inhibitor of PLpro.
PF-07957472: Another covalent inhibitor with robust efficacy in preclinical models.
This compound stands out due to its potent inhibition of PLpro with sub-micromolar effective concentration values against multiple SARS-CoV-2 variants .
Properties
Molecular Formula |
C27H27N3O5 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
methyl (E)-4-[2-[3-[2-[[(1R)-1-naphthalen-1-ylethyl]carbamoyl]phenyl]propanoyl]hydrazinyl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C27H27N3O5/c1-18(21-13-7-10-19-8-3-5-11-22(19)21)28-27(34)23-12-6-4-9-20(23)14-15-24(31)29-30-25(32)16-17-26(33)35-2/h3-13,16-18H,14-15H2,1-2H3,(H,28,34)(H,29,31)(H,30,32)/b17-16+/t18-/m1/s1 |
InChI Key |
QEHLIVYTSIQCOG-IECKCJDVSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3CCC(=O)NNC(=O)/C=C/C(=O)OC |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3CCC(=O)NNC(=O)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile](/img/structure/B10856328.png)
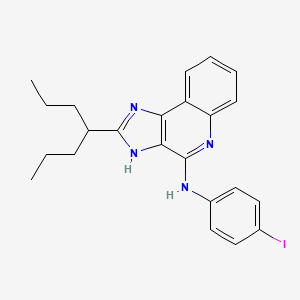
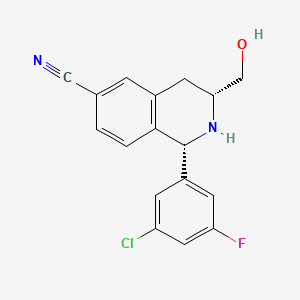
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)

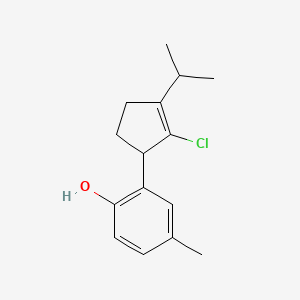
![7a-[2-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B10856383.png)
![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)
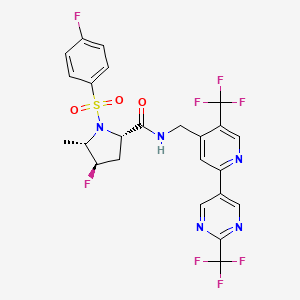
![(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)

![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)
![1-[(2R)-2-(2-hydroxyethyl)-4-[2-(trifluoromethyl)-4-[2-(trifluoromethyl)pyrimidin-5-yl]-1,3-thiazol-5-yl]piperazin-1-yl]-2-(3-methyl-1,2,4-triazol-1-yl)ethanone](/img/structure/B10856416.png)
